Cas no 1036755-78-8 (6-bromo-8-chloro-1,2-dihydroquinazolin-2-one)

6-Bromo-8-chloro-1,2-dihydroquinazolin-2-one is a heterocyclic compound featuring a quinazolinone core substituted with bromo and chloro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its versatile scaffold and functional group compatibility.
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one structure
1036755-78-8 structure
Product name:6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
CAS No:1036755-78-8
MF:C8H4BrClN2O
MW:259.487159729004
MDL:MFCD28016702
CID:4559587

6-bromo-8-chloro-1,2-dihydroquinazolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-8-chloroquinazolin-2-ol
    • 6-BROMO-8-CHLORO-2(1H)-QUINAZOLINONE
    • 8-Bromo-6-chloroquinazolin-2(1H)-one
    • 2(1H)-Quinazolinone, 6-bromo-8-chloro-
    • 6-Bromo-8-chloroquinazolin-2(1H)-one
    • 6-BROMO-8-CHLORO-1H-QUINAZOLIN-2-ONE
    • F15820
    • 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
    • MDL: MFCD28016702
    • Inchi: 1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
    • InChI Key: CZLTZYCWDSNHJR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=NC(N2)=O)C=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Topological Polar Surface Area: 41.5
  • XLogP3: 2

6-bromo-8-chloro-1,2-dihydroquinazolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0421-5G
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
1036755-78-8 95%
5g
¥ 11,563.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0421-1G
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
1036755-78-8 95%
1g
¥ 3,854.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0421-500MG
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
1036755-78-8 95%
500MG
¥ 2,574.00 2023-03-31
Chemenu
CM204438-1g
6-Bromo-8-chloroquinazolin-2(1H)-one
1036755-78-8 95%
1g
$701 2021-08-04
TRC
B117115-100mg
8-Bromo-6-chloroquinazolin-2(1H)-one
1036755-78-8
100mg
$ 275.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0421-500mg
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
1036755-78-8 95%
500mg
¥2572.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0421-10.0g
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
1036755-78-8 95%
10.0g
¥19257.0000 2024-07-28
eNovation Chemicals LLC
D581457-5g
6-bromo-8-chloroquinazolin-2(1H)-one
1036755-78-8 95%
5g
$2530 2025-02-25
eNovation Chemicals LLC
D581457-5g
6-bromo-8-chloroquinazolin-2(1H)-one
1036755-78-8 95%
5g
$2530 2025-02-27
eNovation Chemicals LLC
D581457-5g
6-bromo-8-chloroquinazolin-2(1H)-one
1036755-78-8 95%
5g
$2530 2024-08-03

Additional information on 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one

6-Bromo-8-Chloro-1,2-Dihydroquinazolin-2-One: A Comprehensive Overview

6-Bromo-8-Chloro-1,2-Dihydroquinazolin-2-One (CAS No. 1036755-78-8) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential applications in drug development. The structure of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one is characterized by a quinazolinone core with bromine and chlorine substituents at the 6 and 8 positions, respectively. These substituents play a crucial role in modulating the compound's physicochemical properties and biological activity.

The synthesis of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity while minimizing environmental impact. For instance, a study published in *Journal of Medicinal Chemistry* in 2023 demonstrated a novel approach utilizing microwave-assisted synthesis to accelerate the formation of quinazolinone derivatives, including 6-bromo-8-chloro variants.

The pharmacological properties of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one have been extensively studied in vitro and in vivo. Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines, making it a promising candidate for anti-cancer drug development. A 2023 study conducted by Smith et al. revealed that 6-bromo-8-chloro derivatives selectively inhibit the growth of human breast cancer cells by targeting specific kinases involved in cell cycle regulation.

In addition to its anti-cancer potential, 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one has shown promising results in other therapeutic areas such as anti-inflammatory and anti-microbial activities. A recent investigation published in *Nature Communications* highlighted its ability to modulate inflammatory pathways in chronic inflammatory diseases like rheumatoid arthritis.

The structural uniqueness of 6-bromo-8-chloro derivatives also makes them valuable tools for exploring enzyme mechanisms and drug delivery systems. For example, researchers have employed these compounds as probes to study the catalytic activity of certain proteases involved in neurodegenerative diseases such as Alzheimer's disease.

From an industrial perspective, the production and application of 6-bromo-8-chloro compounds are subject to stringent quality control measures to ensure safety and efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize these compounds precisely.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of 6-bromo-8-chloro quinazolinones, paving the way for their clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel therapeutics based on this compound.

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Amadis Chemical Company Limited
(CAS:1036755-78-8)6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
A1023114
Purity:99%
Quantity:1g
Price ($):530.0